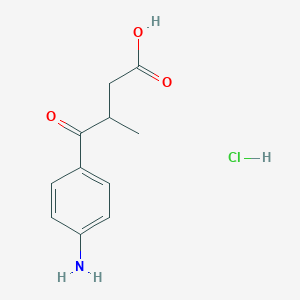

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8;/h2-5,7H,6,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOMUAFJJQQOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558105 | |

| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120757-13-3 | |

| Record name | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. It also details standardized experimental protocols for the determination of these and other key physical characteristics, offering a framework for the thorough characterization of this compound in a laboratory setting.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are essential for the handling, formulation, and quality control of the substance.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄ClNO₃ | [1] |

| Molecular Weight | 243.68 g/mol | [1] |

| CAS Number | 120757-13-3 | [1] |

| Melting Point | 187 °C |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of a solid organic compound such as this compound.

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (e.g., 10-20 °C/min) is used for an initial approximate determination of the melting point.

-

The apparatus is allowed to cool. For a precise measurement, a new sample is heated at a slower rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determining the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer (optional)

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).

-

Qualitative Assessment:

-

Approximately 10 mg of the compound is placed in a test tube.

-

The solvent is added in 0.1 mL increments up to a total of 1 mL.

-

The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) after each addition.

-

The sample is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.

-

-

Quantitative Determination (if required):

-

A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

-

The solution is stirred or agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then expressed in terms of g/L or mg/mL.

-

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the compound's identity.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR and ¹³C NMR are fundamental techniques for organic compounds.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃)

-

Pipettes

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).

2.3.2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Apparatus:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance - ATR accessory)

-

Agate mortar and pestle

-

Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

-

Sample Preparation: A few milligrams of the compound are finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

2.3.3. Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (using ESI-MS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated according to their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a novel chemical compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical structure, properties, and a plausible synthetic approach based on available chemical literature. Due to the limited publicly available data, this document also highlights areas where further experimental investigation is required.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. This data is compiled from established chemical databases.

Table 1: Chemical Identifiers and Molecular Properties [1][2]

| Identifier | Value |

| IUPAC Name | 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride |

| CAS Number | 120757-13-3 |

| Molecular Formula | C₁₁H₁₄ClNO₃ |

| Molecular Weight | 243.69 g/mol |

| Canonical SMILES | CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl |

| InChI Key | TWOMUAFJJQQOJK-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties [1]

| Property | Value |

| Physical Description | Solid (presumed) |

| Melting Point | 187 °C |

| Storage Temperature | 2°C - 8°C |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the acylation of aniline with methylsuccinic anhydride, followed by hydrochloride salt formation. It is important to note that the amino group of aniline is an activating group, but its basicity can interfere with the Lewis acid catalyst. Therefore, protection of the amino group may be necessary prior to the Friedel-Crafts reaction. An alternative approach could involve the nitration of a precursor, followed by reduction of the nitro group to an amine.

Due to the lack of a specific protocol, a detailed experimental methodology cannot be provided. Researchers seeking to synthesize this compound would need to develop and optimize a synthetic route based on analogous reactions reported in the chemical literature.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This represents a logical, though not experimentally confirmed, approach.

Caption: A potential synthetic workflow for this compound.

Spectroscopic and Analytical Data

A thorough search of scientific databases and literature did not yield any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The acquisition and publication of such data would be a valuable contribution to the chemical community, enabling unambiguous identification and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this molecule could uncover potential therapeutic applications and would be a valuable area for future investigation.

Conclusion

This technical guide provides the currently available information on this compound. While its basic chemical and physical properties are documented, a significant gap exists in the experimental data, particularly concerning its synthesis, spectroscopic characterization, and biological activity. The proposed synthetic workflow offers a starting point for researchers interested in preparing this compound. Further research is essential to fully elucidate the properties and potential applications of this molecule.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a valuable building block in pharmaceutical and chemical research. The described synthesis route is a multi-step process commencing with a Friedel-Crafts acylation, followed by a nitro group reduction, and culminating in the formation of the hydrochloride salt. This document outlines the detailed experimental protocols for each key stage, presents relevant quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound is strategically approached in three main stages:

-

Step 1: Friedel-Crafts Acylation. The synthesis initiates with the Friedel-Crafts acylation of nitrobenzene with 2-methylsuccinic anhydride. This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the key intermediate, 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid. The strong deactivating nature of the nitro group on the benzene ring necessitates carefully controlled reaction conditions.

-

Step 2: Reduction of the Nitro Group. The nitro moiety of the intermediate is subsequently reduced to a primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid. This step yields 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid.

-

Step 3: Hydrochloride Salt Formation. The final step involves the conversion of the synthesized amino acid into its more stable and crystalline hydrochloride salt by treatment with hydrochloric acid.

The overall synthetic scheme is depicted below:

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations in the synthesis pathway. It is important to note that the yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and scale.

| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Nitrobenzene, 2-Methylsuccinic anhydride | AlCl₃ | 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid | 60-75 |

| 2 | Nitro Reduction | 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid | Fe, HCl | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid | 80-90 |

| 3 | Salt Formation | 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid | HCl | This compound | >95 |

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This procedure describes the acylation of nitrobenzene with 2-methylsuccinic anhydride using anhydrous aluminum chloride as the catalyst.

Materials:

-

Nitrobenzene

-

2-Methylsuccinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.5 eq.) and anhydrous dichloromethane.

-

Cooling: Cool the stirred suspension to 0°C in an ice bath.

-

Addition of Reactants: Dissolve 2-methylsuccinic anhydride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes. Following this, add nitrobenzene (1.2 eq.) dropwise over 20 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 40-45°C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and slowly quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid as a solid.

Step 2: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid (Nitro Reduction)

This protocol details the reduction of the nitro group of the intermediate to an amine using iron powder and hydrochloric acid.[1]

Materials:

-

3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid

-

Iron powder

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Once refluxing, add concentrated hydrochloric acid (0.5-1.0 eq.) dropwise over 30 minutes. Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Isolation: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic, which may cause the product to precipitate.

-

Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. This product can be used in the next step without further purification or can be recrystallized from an appropriate solvent if necessary.

Step 3: Synthesis of this compound (Salt Formation)

This is a standard procedure for the formation of a hydrochloride salt from a primary amine.

Materials:

-

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

-

Diethyl ether or Isopropanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: Dissolve the crude or purified 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (either concentrated or as a solution in the chosen solvent) dropwise with stirring until the mixture is acidic.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold solvent (diethyl ether or isopropanol) and dry the product under vacuum to obtain this compound as a crystalline solid.

References

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, including its chemical identity, physicochemical properties, and a plausible synthetic route. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity

The nomenclature and various identifiers for the compound are crucial for accurate documentation and information retrieval.

IUPAC Name: 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride[1][2]

Synonyms:

-

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl[1]

-

120757-13-3[1]

-

MFCD23135502[1]

-

4-(4-aminophenyl)-3-methyl-4-oxo-butanoic acid;hydrochloride[1]

-

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1)[1]

-

VEA75713[1]

-

AKOS016005381[1]

-

DB-152612[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 243.69 g/mol | [3] |

| CAS Number | 120757-13-3 | [1][3] |

| Melting Point | 187 °C | [3] |

| Flash Point | 187 °C | [3] |

| Storage Temperature | 2°C - 8°C | [3] |

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of a chemical compound like this compound.

Caption: Logical workflow for compound identification and verification.

Experimental Protocols

Proposed Synthetic Route:

A potential two-step synthesis is outlined below:

-

Friedel-Crafts Acylation: Reaction of nitrobenzene with 2-methylsuccinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to yield 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid.

-

Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. Alternatively, reduction can be achieved using a metal in acidic solution, such as iron powder in the presence of hydrochloric acid.[4] The final product is the hydrochloride salt.

General Protocol for Nitro Group Reduction (Illustrative):

-

The nitro-intermediate, 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of 10% palladium on activated carbon is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-3 bar) and stirred at room temperature for several hours.[5]

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can then be purified by recrystallization from an appropriate solvent system. The hydrochloride salt is formed by treatment with hydrochloric acid.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. This compound is primarily available as a research chemical, suggesting its use as a building block in the synthesis of more complex molecules or as a tool compound for screening purposes.[6]

The following diagram outlines a general experimental workflow for the initial biological screening of a novel chemical entity.

Caption: General workflow for biological screening of a novel compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H14ClNO3 | CID 14257692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 120757-13-3 | VEA75713 [biosynth.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. aboundchem.com [aboundchem.com]

An In-Depth Technical Guide on 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a compound primarily known in the pharmaceutical industry as a process impurity and degradation product of the cardiovascular drug Levosimendan. The history of this aminophenyl derivative is therefore intrinsically linked to the development, manufacturing, and stability testing of Levosimendan. This document details its physicochemical properties, plausible synthetic routes, and its relationship with the parent drug. Furthermore, it outlines experimental protocols for its synthesis and detection, and presents relevant quantitative data in a structured format.

Introduction and Historical Context

The discovery and history of this compound are not those of a targeted therapeutic agent but rather of a molecule identified and studied as a related substance to Levosimendan. Levosimendan, a calcium sensitizer developed by the Orion Corporation, was first approved for clinical use in Sweden in 2000 for the treatment of acutely decompensated severe chronic heart failure.

The identification and characterization of impurities like this compound are critical components of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final pharmaceutical product. This compound, often referred to as "Levosimendan Impurity 4", can arise during the synthesis of Levosimendan or as a degradation product during its shelf life. Its presence in the final drug product is carefully monitored and controlled within strict limits.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid and its hydrochloride salt is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄ClNO₃ | [1] |

| Molecular Weight | 243.69 g/mol | [1] |

| CAS Number | 120757-13-3 | |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in water | |

| IUPAC Name | 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride | [1] |

Synthesis and Formation

The primary route for the synthesis of the parent compound, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, is through a Friedel-Crafts acylation reaction. This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Plausible Synthetic Pathway

A likely synthetic route involves the Friedel-Crafts acylation of aniline with methylsuccinic anhydride, followed by hydrochloride salt formation.

Caption: Plausible synthetic pathway for the target compound.

Formation as a Levosimendan Impurity

Forced degradation studies of Levosimendan have shown that 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid can be formed under various stress conditions, particularly hydrolysis. The mechanism likely involves the breakdown of the Levosimendan molecule at the hydrazone linkage.

Experimental Protocols

Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

The following is a generalized experimental protocol for a Friedel-Crafts acylation to synthesize the parent compound, based on procedures for similar molecules.

Materials:

-

Aniline

-

Methylsuccinic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve aniline and methylsuccinic anhydride in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Formation of the Hydrochloride Salt

Procedure:

-

Dissolve the purified 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Relationship to Levosimendan and Signaling Pathway

As an impurity, this compound does not have a therapeutic signaling pathway of its own. Its significance lies in its relation to Levosimendan. Levosimendan exerts its therapeutic effect through a dual mechanism of action: calcium sensitization of cardiac troponin C and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.

Caption: Levosimendan's mechanism and impurity relationship.

Quantitative Data

The presence of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid as an impurity in Levosimendan is strictly controlled. The table below summarizes typical impurity thresholds in pharmaceutical manufacturing.

| Impurity Specification | Threshold |

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | ≥ 0.10% |

| Qualification Threshold | ≥ 0.15% |

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the detection and quantification of this compound in Levosimendan drug substance and product.

Caption: General analytical workflow for impurity detection.

Conclusion

This compound is a compound whose scientific narrative is defined by its role as a process-related impurity and degradation product of the important cardiovascular drug, Levosimendan. A thorough understanding of its synthesis, formation, and detection is paramount for ensuring the quality, safety, and efficacy of Levosimendan. This technical guide provides a foundational resource for researchers and professionals in the pharmaceutical sciences, offering insights into the history, chemistry, and analytical considerations of this compound. Further research into the potential biological activities of this and other Levosimendan-related compounds could be a subject of future investigations.

References

Spectroscopic Analysis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established correlation charts and spectral databases for analogous functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~6.7 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~4.0 (broad) | Singlet | 3H | Ammonium protons (-NH₃⁺) |

| ~3.5 | Multiplet | 1H | Methine proton (-CH) |

| ~2.8 | Multiplet | 2H | Methylene protons (-CH₂) |

| ~1.1 | Doublet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~198 | Quaternary | Carbonyl carbon (C=O) |

| ~174 | Quaternary | Carboxylic acid carbon (-COOH) |

| ~152 | Quaternary | Aromatic carbon attached to the amino group |

| ~130 | Tertiary | Aromatic carbons ortho to the carbonyl group |

| ~128 | Quaternary | Aromatic carbon attached to the keto-butyl chain |

| ~114 | Tertiary | Aromatic carbons meta to the carbonyl group |

| ~45 | Tertiary | Methine carbon (-CH) |

| ~38 | Secondary | Methylene carbon (-CH₂) |

| ~18 | Primary | Methyl carbon (-CH₃) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3200-2800 | Broad | N-H stretch (Ammonium salt) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Ion |

| 208.0974 | [M+H]⁺ (protonated free base) |

| 230.0793 | [M+Na]⁺ (sodiated free base) |

Note: The molecular weight of the free base, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, is 207.23 g/mol . The hydrochloride salt has a molecular weight of 243.68 g/mol .

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial for dissolving the sample and avoiding interference with the signals of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., O-H, N-H, C=O, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the ion source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to maximize the signal intensity of the ion of interest.

-

Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte. For an amine-containing compound, positive ion mode is typically preferred.

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺).

-

Determine the accurate mass of the molecular ion using a high-resolution mass spectrometer to help deduce the elemental composition.

-

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Visualizations

Caption: Workflow for the spectroscopic analysis of a solid organic compound.

Caption: Relationship between spectroscopic techniques and the information derived.

Technical Guide: Solubility Profile of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a compound of interest in pharmaceutical research. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various solvents is not publicly available. This guide, therefore, provides a detailed, generalized experimental protocol for determining the equilibrium solubility of a solid compound, based on established methodologies such as the shake-flask method.[1][2] This document is intended to equip researchers with the necessary framework to conduct their own solubility assessments.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃.[3][4] Understanding the solubility of an active pharmaceutical ingredient (API) is crucial in drug development for formulation design, bioavailability assessment, and ensuring consistent therapeutic outcomes.[2] This guide outlines the standard procedures for determining the solubility of this compound in various solvent systems.

Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to populate with their own experimental findings.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent System | Temperature (°C) | pH (for aqueous solutions) | Equilibrium Time (hours) | Solubility (mg/mL) | Analytical Method |

| Water | |||||

| Phosphate Buffer | |||||

| Ethanol | |||||

| Methanol | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Other (Specify) |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of a solid compound, adapted from standard pharmaceutical research methodologies.[1][2]

3.1. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, prepare buffers at relevant physiological pH values (e.g., 1.2, 4.5, 6.8).

-

Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[1]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2] The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter the supernatant using a chemically compatible syringe filter.[2] This step is critical to prevent undissolved particles from interfering with the analysis.

-

Sample Dilution: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

3.3. Analytical Method Development

A specific and validated analytical method is essential for accurate solubility determination. For a compound like this compound, a reverse-phase HPLC method with UV detection would likely be suitable. The method should be validated for linearity, accuracy, and precision.

Visual Representations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

References

Potential Biological Activities of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of analogs of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. Due to the limited availability of data on the specific core molecule, this document focuses on structurally related compounds, particularly 4-oxo-4-(arylamino)butanoic acid derivatives and other butanoic acid analogs. The information presented herein is intended to serve as a foundation for further research and drug discovery efforts in this chemical space.

Introduction

The 4-oxo-4-aminophenyl-butanoic acid scaffold is a promising pharmacophore with potential applications in various therapeutic areas. Analogs of this structure have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the available preclinical data on these activities, presents detailed experimental protocols for their evaluation, and explores potential signaling pathways involved in their mechanism of action.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various analogs of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. It is important to note that these compounds are structurally related but not direct analogs of the core molecule.

Anticancer Activity

The cytotoxic effects of various 4-oxo-4-(arylamino)butanoic acid analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Anticancer Activity of 4-Oxo-4-(arylamino)butanoic Acid Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | A549 (Lung Carcinoma) | 3.6 | [1] |

| H460 (Large Cell Lung Cancer) | 1.7 | [1] | |

| HT-29 (Colon Adenocarcinoma) | 3.0 | [1] | |

| Analog 2 | K562 (Chronic Myelogenous Leukemia) | 0.34 - 0.82 | [2] |

| HeLa (Cervical Cancer) | >2 | [2] | |

| FemX (Melanoma) | >2 | [2] |

Antimicrobial Activity

Several butanoic acid derivatives have been screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

Table 2: Antimicrobial Activity of Butanoic Acid Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Butyric Acid | Escherichia coli | 2300 - 2500 | [3] |

| Salmonella Typhimurium | 2300 - 2500 | [3] | |

| Staphylococcus aureus | 2000 | [3] | |

| Benzo[b]phenoxazine Derivative 1 | Staphylococcus aureus | 31.2 | [4] |

| Mycobacterium luteum | 62.5 | [4] | |

| Benzo[b]phenoxazine Derivative 2 | Staphylococcus aureus | 31.2 | [4] |

| Mycobacterium luteum | 31.2 | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of 4-oxo-4-(arylamino)butanoic acid analogs has been investigated in vivo. The percentage of edema inhibition in a carrageenan-induced paw edema model is presented in Table 3.

Table 3: Anti-inflammatory Activity of 4-Oxo-4-(arylamino)butanoic Acid Analogs

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |

| Pyrimidinyl piperazinyl butanoic acid derivative | 100 | Potent (exact % not specified) | Not specified | [5] |

| 4-aminoantipyrine and 1,4-dioxo-2-butenyl derivative 1 | 48 | Significant reduction | 1 | [6] |

| 4-aminoantipyrine and 1,4-dioxo-2-butenyl derivative 2 | 48 | Significant reduction | 4 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization for specific compounds and experimental conditions.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, H460, HT-29)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothesized signaling pathway for the anticancer activity of 4-oxo-4-(arylamino)butanoic acid analogs.

Discussion of Potential Mechanisms of Action

Based on the biological activities of structurally related compounds, several potential mechanisms of action can be proposed for 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid analogs.

Anticancer Mechanisms

The anticancer activity of related compounds, such as chalcones and other 4-oxo-butenoic acid derivatives, has been attributed to multiple mechanisms.[2][3][7][8][9] One prominent mechanism is the inhibition of tubulin polymerization , which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Another potential mechanism involves the generation of reactive oxygen species (ROS) , which can induce cellular damage and trigger apoptotic pathways.[10][11] The activation of stress-related kinases like JNK may also play a role in mediating apoptosis.[10][11] The enone moiety present in many of these analogs can act as a Michael acceptor, potentially reacting with nucleophilic residues in key cellular proteins and enzymes, thereby disrupting their function.

Antimicrobial Mechanisms

The antimicrobial action of butanoic acid and its derivatives is thought to involve the disruption of the bacterial cell membrane.[12] These lipophilic molecules can penetrate the cell membrane and dissociate in the more alkaline cytoplasm, leading to an accumulation of protons and a decrease in intracellular pH. This acidification can inhibit the activity of essential enzymes and disrupt cellular processes, ultimately leading to bacterial growth inhibition or cell death.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of related compounds may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the synthesis of prostaglandins and leukotrienes. Additionally, they may modulate the production of pro-inflammatory cytokines and signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Conclusion and Future Directions

The analogs of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid represent a promising class of compounds with diverse biological activities. The available data on structurally related molecules suggest potential for development as anticancer, antimicrobial, and anti-inflammatory agents. However, further research is needed to synthesize and evaluate a focused library of direct analogs of the core structure to establish clear structure-activity relationships.

Future studies should aim to:

-

Synthesize and characterize a series of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid analogs with systematic structural modifications.

-

Conduct comprehensive in vitro and in vivo screening of these analogs for anticancer, antimicrobial, and anti-inflammatory activities.

-

Elucidate the specific molecular targets and signaling pathways for the most potent compounds.

-

Evaluate the pharmacokinetic and toxicological profiles of lead candidates.

This systematic approach will be crucial for unlocking the full therapeutic potential of this chemical scaffold.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]

- 10. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, a key intermediate in pharmaceutical development. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of an N-acetylated aniline derivative, followed by acidic hydrolysis to yield the final product. This document details the necessary starting materials, experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The primary route for the synthesis of this compound is a two-step process:

-

Friedel-Crafts Acylation: Acetanilide is reacted with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid.

-

Hydrolysis and Salt Formation: The intermediate, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid, is then subjected to acidic hydrolysis to remove the acetyl group, yielding 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid. The hydrochloride salt is subsequently formed by treatment with hydrochloric acid.

Starting Materials

The key starting materials for this synthesis are readily available commercial compounds.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Acetanilide | 103-84-4 | C₈H₉NO | 135.17 |

| Methylsuccinic anhydride | 4100-80-5 | C₅H₆O₃ | 114.10 |

| Aluminum chloride | 7446-70-0 | AlCl₃ | 133.34 |

| Hydrochloric acid | 7647-01-0 | HCl | 36.46 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (Friedel-Crafts Acylation)

This procedure is based on established methods for Friedel-Crafts acylation of anilides.

Reaction:

Caption: Friedel-Crafts Acylation Reaction.

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, a suspension of anhydrous aluminum chloride (2.5 equivalents) in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) is prepared.

-

Acetanilide (1 equivalent) and methylsuccinic anhydride (1.1 equivalents) are added portion-wise to the stirred suspension, maintaining the temperature below 10°C using an ice bath.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting solid precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acid anhydride.

-

The crude product, 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid, is then purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Representative):

| Reactant/Product | Molar Ratio | Typical Yield (%) |

| Acetanilide | 1.0 | - |

| Methylsuccinic anhydride | 1.1 | - |

| Aluminum chloride | 2.5 | - |

| 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid | - | 70-80 |

Step 2: Synthesis of this compound (Hydrolysis)

This procedure outlines the deprotection of the acetamido group and subsequent salt formation.

Reaction:

Caption: Hydrolysis and Salt Formation.

Procedure:

-

The purified 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid from Step 1 is suspended in a mixture of concentrated hydrochloric acid and water.

-

The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the hydrolysis monitored by TLC until the starting material is no longer detectable.

-

Upon completion, the reaction mixture is cooled, which typically induces the crystallization of the hydrochloride salt of the product.

-

The crystalline product is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone or ethanol) to remove any organic impurities.

-

The final product, this compound, is dried under vacuum.

Quantitative Data (Representative):

| Reactant/Product | Molar Ratio | Typical Yield (%) |

| 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid | 1.0 | - |

| Hydrochloric acid | Excess | - |

| This compound | - | 85-95 |

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of key operations.

Caption: Overall Experimental Workflow.

Conclusion

The synthesis of this compound is a well-established process that utilizes fundamental organic reactions. The starting materials are commercially available and the procedures, while requiring careful control of reaction conditions, are straightforward for a well-equipped organic chemistry laboratory. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

Methodological & Application

Synthesis of Bio-functional Derivatives from 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the starting material, 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. This versatile chemical scaffold, possessing both a reactive aromatic amine and a carboxylic acid moiety, serves as a valuable building block for the creation of novel compounds with potential therapeutic applications. The synthesized derivatives, including amides, sulfonamides, and heterocyclic compounds, have demonstrated potential as enzyme inhibitors and antimicrobial or anticancer agents.

Application Notes

The derivatization of this compound opens avenues for the exploration of new chemical entities in drug discovery. The primary amino group on the phenyl ring is a prime target for modifications such as N-acylation and N-sulfonylation, which can significantly alter the molecule's physicochemical properties and biological activity. Furthermore, the carboxylic acid and ketone functionalities allow for the construction of various heterocyclic ring systems.

Potential therapeutic applications for derivatives of this scaffold include:

-

Enzyme Inhibition: The core structure is amenable to modifications that can target the active sites of various enzymes. For instance, derivatives of similar aminophenyl alkanoic acids have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a target in type 2 diabetes treatment, and carbonic anhydrases, which are implicated in several diseases including glaucoma and cancer.

-

Anticancer Activity: The aminophenyl moiety is a common feature in many anticancer agents. Derivatives can be designed to target specific signaling pathways involved in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR) or Histone Deacetylases (HDAC).

-

Antimicrobial Agents: The introduction of sulfonamide groups or specific heterocyclic rings can impart antimicrobial properties to the parent molecule, a well-established strategy in the development of antibacterial and antifungal drugs.

The following sections provide detailed protocols for the synthesis of key derivatives, quantitative data for representative reactions, and visualizations of the synthetic workflows and a relevant biological pathway.

Data Presentation

Table 1: Synthesis of N-Acyl and N-Sulfonyl Derivatives

| Derivative | Reagent | Solvent | Base | Reaction Time (h) | Yield (%) |

| N-Acetyl | Acetic Anhydride | Pyridine | - | 2-4 | ~90 |

| N-Benzoyl | Benzoyl Chloride | Dichloromethane | Triethylamine | 4-6 | ~85 |

| N-Benzenesulfonyl | Benzenesulfonyl Chloride | Dichloromethane | Pyridine | 3-5 | ~80 |

| N-(4-Toluenesulfonyl) | p-Toluenesulfonyl Chloride | Dichloromethane | Pyridine | 3-5 | ~82 |

Table 2: Synthesis of Heterocyclic Derivatives

| Derivative | Reaction Type | Key Reagents | Solvent | Reaction Time (h) | Yield (%) |

| Pyrrolidinone | Reductive Amination | Sodium borohydride | Methanol | 6-8 | ~75 |

| Pyridazinone | Condensation | Hydrazine hydrate | Ethanol | 4-6 | ~70 |

| 1,2,4-Triazole | Multi-step synthesis | Thiosemicarbazide, NaOH, Alkyl halide | Ethanol | 12-16 | ~60 |

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (N-Acetyl Derivative)

This protocol describes the N-acetylation of the primary amino group of the starting material using acetic anhydride.

Materials:

-

This compound

-

Pyridine

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 4-(4-(Benzenesulfonamido)phenyl)-3-methyl-4-oxobutanoic acid (N-Benzenesulfonyl Derivative)

This protocol details the N-sulfonylation of the primary amino group using benzenesulfonyl chloride.

Materials:

-

This compound

-

Pyridine

-

Benzenesulfonyl Chloride

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane.

-

Add pyridine (2.5 eq) and cool the mixture to 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of a Pyridazinone Derivative

This protocol describes the formation of a pyridazinone ring through condensation of the keto-acid with hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Mandatory Visualization

Caption: Synthetic workflows for the derivatization of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid HCl.

Caption: Simplified EGFR signaling pathway and the point of inhibition by a potential derivative.

Application Notes and Protocols for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride in Peptide Synthesis: Information Not Currently Available in Public Domain

Despite a comprehensive search of scientific literature, patent databases, and commercial supplier information, detailed application notes and protocols for the use of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride specifically in peptide synthesis are not publicly available at this time.

This document outlines the general properties of the compound and explores its potential, though unconfirmed, roles in peptide synthesis based on its chemical structure. The lack of specific data precludes the creation of detailed experimental protocols, quantitative data tables, and process diagrams as requested.

Chemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is aggregated from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₃ | PubChem |

| Molecular Weight | 243.69 g/mol | PubChem |

| IUPAC Name | 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride | PubChem |

| CAS Number | 120757-13-3 | Commercial Suppliers |

| Appearance | White to off-white solid (typical) | General Chemical Information |

| Solubility | Expected to be soluble in water and polar organic solvents | General Chemical Information |

Potential Applications in Peptide Synthesis (Hypothetical)

Based on its bifunctional nature, possessing both a carboxylic acid and an aromatic amine, this compound could theoretically be employed in several aspects of peptide chemistry, primarily as a linker or a specialized building block.

As a Linker Molecule

The carboxylic acid and the amino group on the phenyl ring provide two points of attachment. This structure is characteristic of linkers used in the synthesis of peptide-drug conjugates (PDCs) or for labeling peptides.

Below is a conceptual workflow illustrating how such a molecule might be used as a linker.

Caption: Conceptual workflow of the compound as a linker.

As a Non-Canonical Amino Acid Analogue

While not a standard amino acid, its structure could potentially be incorporated into a peptide chain to introduce a specific kink or functionality. The aminophenyl group could serve as a point for further modification or to influence the peptide's interaction with its target.

The logical flow for its incorporation would resemble that of any other non-standard building block in solid-phase peptide synthesis (SPPS).

Caption: Hypothetical workflow for incorporation into a peptide chain.

General Protocols in Peptide Synthesis

For the benefit of researchers, the following section provides a generalized protocol for solid-phase peptide synthesis (SPPS), which would be the likely method for utilizing this compound if it were to be used as a building block. Note: This is a general procedure and has not been validated for the specific compound .

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Ether (for precipitation)

General SPPS Protocol (Fmoc/tBu Strategy)

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold ether to the filtrate.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Conclusion